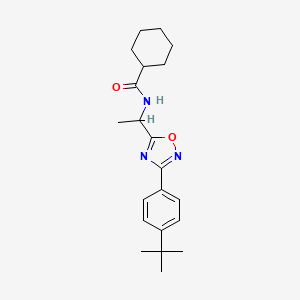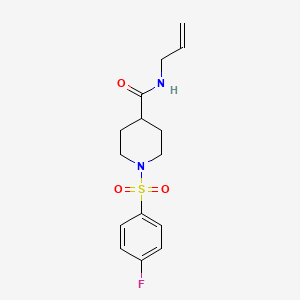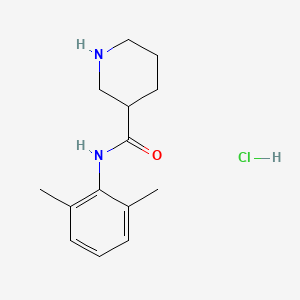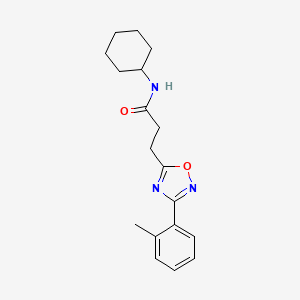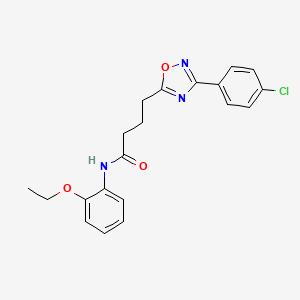
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature. This compound has gained attention due to its unique molecular structure and potential biological activity.
作用机制
The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and receptors play a role in inflammation and tumor growth, making compound X a potential anti-inflammatory and anti-tumor agent.
Biochemical and Physiological Effects:
Studies have shown that compound X has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, as well as reduce the growth and proliferation of tumor cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potential biological activity. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential target for drug development. Additionally, its unique molecular structure makes it a valuable tool for studying the mechanisms of enzyme and receptor inhibition.
One limitation of using compound X in lab experiments is its potential toxicity. Studies have shown that it has cytotoxic effects on certain cell lines, indicating that it may not be suitable for all types of experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several future directions for research on compound X. One area of interest is its potential use in drug development. Its unique molecular structure and potential biological activity make it a promising target for the development of new anti-inflammatory and anti-tumor drugs.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how compound X inhibits the activity of certain enzymes and receptors, which may lead to the development of new drugs with similar mechanisms of action.
Finally, future research could explore the potential applications of compound X in other areas of research, such as neurobiology and immunology. Its unique molecular structure and potential biological activity make it a valuable tool for studying a wide range of biological processes.
合成方法
The synthesis of compound X involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-3-oxobutanoate, followed by the addition of 2-ethoxyphenylboronic acid and sodium carbonate. The resulting product is then treated with thionyl chloride and 1,2,4-oxadiazole to produce compound X. The synthesis of compound X has been optimized to produce high yields and purity.
科学研究应用
Compound X has potential applications in scientific research due to its unique molecular structure and potential biological activity. Studies have shown that compound X has anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential target for drug development.
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-7-4-3-6-16(17)22-18(25)8-5-9-19-23-20(24-27-19)14-10-12-15(21)13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBDDHXIZBNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

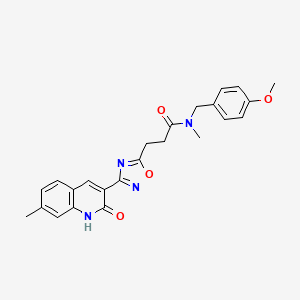
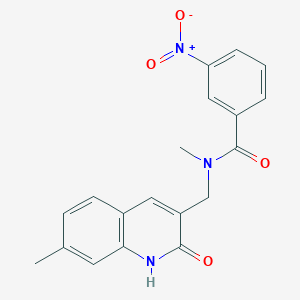
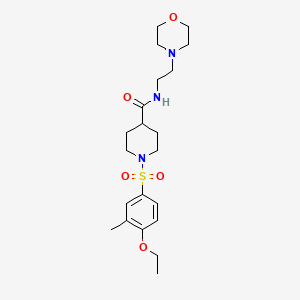
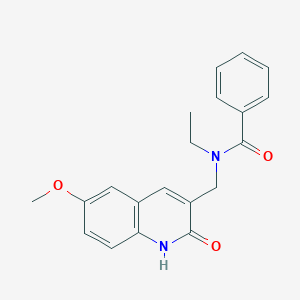
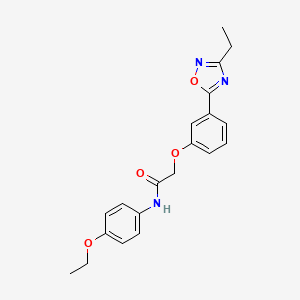

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
